Beperidium Iodide
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Overview
Description
Beperidium iodide is a chemical compound known for its role as a competitive antagonist of the acetylcholine receptor. It has a molecular formula of C23H34IN3O3 and a molecular weight of 527.44 g/mol . This compound is primarily used in scientific research due to its ability to inhibit acetylcholine receptors, making it valuable in studies related to neurotransmission and receptor pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beperidium iodide involves the reaction of piperidinium derivatives with iodine. The process typically includes the following steps:
Formation of the Piperidinium Derivative: This involves the reaction of piperidine with an appropriate acylating agent to form the piperidinium intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Piperidinium Intermediate: Large-scale reactors are used to produce the piperidinium intermediate.
Iodination in Industrial Reactors: The intermediate is then iodinated using industrial-grade iodine and solvents, ensuring high yield and purity through optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Beperidium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield a hydroxylated derivative.
Oxidation and Reduction: These reactions can produce various oxidized or reduced forms of this compound, each with distinct properties.
Scientific Research Applications
Beperidium iodide has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of acetylcholine receptor antagonism and to develop new receptor inhibitors.
Biology: this compound is employed in experiments to understand neurotransmission and receptor interactions in biological systems.
Medicine: Research involving this compound contributes to the development of drugs targeting acetylcholine receptors, which are relevant in treating conditions like myasthenia gravis and certain types of muscle spasms.
Industry: The compound is used in the development of diagnostic agents and in the study of electrical impedance measurements in fatty tissues
Mechanism of Action
Beperidium iodide exerts its effects by competitively inhibiting acetylcholine receptors. It binds to the receptor sites, preventing acetylcholine from activating the receptors. This inhibition disrupts normal neurotransmission, making it a valuable tool in studying receptor function and developing receptor-targeted therapies .
Molecular Targets and Pathways:
Acetylcholine Receptors: this compound specifically targets these receptors, blocking their activation by acetylcholine.
Neurotransmission Pathways: By inhibiting acetylcholine receptors, this compound affects various neurotransmission pathways, providing insights into their roles in physiological and pathological conditions.
Comparison with Similar Compounds
Atropine: Another acetylcholine receptor antagonist, but with different pharmacological properties.
Scopolamine: Similar to atropine, used for its antimuscarinic effects.
Biperiden: A centrally acting anticholinergic agent used in the treatment of Parkinson’s disease.
Uniqueness of Beperidium Iodide:
Specificity: this compound has a high specificity for acetylcholine receptors, making it a precise tool for studying these receptors.
Research Utility: Its unique properties make it particularly useful in research settings, especially in studies focused on receptor pharmacology and neurotransmission.
Properties
IUPAC Name |
(1-ethyl-1-methylpiperidin-1-ium-4-yl) 2-(azepan-1-yl)-2-(1,2-benzoxazol-3-yl)acetate;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O3.HI/c1-3-26(2)16-12-18(13-17-26)28-23(27)22(25-14-8-4-5-9-15-25)21-19-10-6-7-11-20(19)29-24-21;/h6-7,10-11,18,22H,3-5,8-9,12-17H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHKKWZHSSPBNZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)OC(=O)C(C2=NOC3=CC=CC=C32)N4CCCCCC4)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34IN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006843 |
Source
|
Record name | 4-{[(Azepan-1-yl)(1,2-benzoxazol-3-yl)acetyl]oxy}-1-ethyl-1-methylpiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001006843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86434-57-3 |
Source
|
Record name | 4-{[(Azepan-1-yl)(1,2-benzoxazol-3-yl)acetyl]oxy}-1-ethyl-1-methylpiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001006843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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